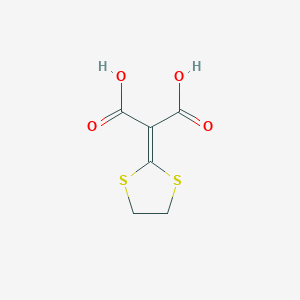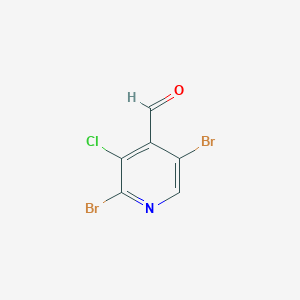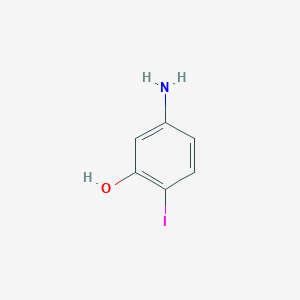
5-Bromo-2-ethynyl-1,3-difluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-ethynyl-1,3-difluorobenzene is an aromatic compound characterized by the presence of a bromine atom, an ethynyl group, and two fluorine atoms on a benzene ring. This compound is known for its unique chemical and physical properties, making it valuable in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-ethynyl-1,3-difluorobenzene typically involves electrophilic aromatic substitution reactions. The general mechanism includes the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring .
Industrial Production Methods: it is likely that similar electrophilic aromatic substitution reactions are employed on a larger scale, with careful control of reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Bromo-2-ethynyl-1,3-difluorobenzene can undergo various types of reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through halogen-metal exchange reactions with strong organometallic reagents.
Coupling Reactions: The ethynyl group allows for potential coupling with aryl or vinyl halides under Sonogashira coupling conditions to form extended conjugated systems.
Common Reagents and Conditions:
Halogen-Metal Exchange: Strong organometallic reagents such as butyllithium.
Sonogashira Coupling: Palladium catalysts and copper co-catalysts in the presence of a base.
Major Products:
Substitution Reactions: Various substituted benzene derivatives.
Coupling Reactions:
Wissenschaftliche Forschungsanwendungen
5-Bromo-2-ethynyl-1,3-difluorobenzene is extensively used in scientific research due to its unique properties. Some of its applications include:
Organic Synthesis: As a precursor for the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its ability to undergo various chemical transformations.
Material Science: Utilized in the synthesis of materials with specific electronic properties.
Wirkmechanismus
There is currently no detailed information on the mechanism of action of 5-Bromo-2-ethynyl-1,3-difluorobenzene in biological systems. its chemical reactivity suggests that it can interact with various molecular targets through electrophilic aromatic substitution and coupling reactions.
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
Molekularformel |
C8H3BrF2 |
|---|---|
Molekulargewicht |
217.01 g/mol |
IUPAC-Name |
5-bromo-2-ethynyl-1,3-difluorobenzene |
InChI |
InChI=1S/C8H3BrF2/c1-2-6-7(10)3-5(9)4-8(6)11/h1,3-4H |
InChI-Schlüssel |
QBIALFGNFKGIKH-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1=C(C=C(C=C1F)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Tert-butyl 3-iodo-5-methoxypyrazolo[4,3-b]pyridine-1-carboxylate](/img/structure/B13120008.png)






![[(2R)-3-[[3-[(2S)-2,6-diaminohexanoyl]oxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate;hydrochloride](/img/structure/B13120058.png)


![3-Ethyl-6-methyl-8-propyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13120072.png)

